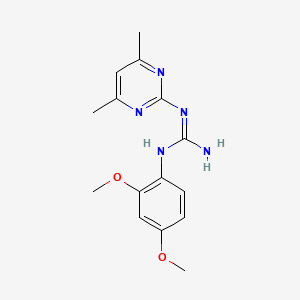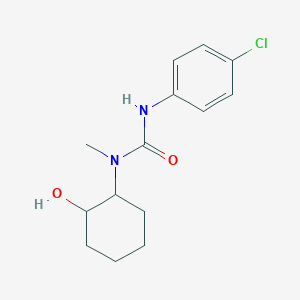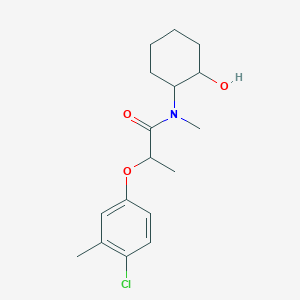![molecular formula C17H20FN3O3S B5290789 N~3~-[(benzylamino)sulfonyl]-N~1~-(2-fluoro-4-methylphenyl)-beta-alaninamide](/img/structure/B5290789.png)
N~3~-[(benzylamino)sulfonyl]-N~1~-(2-fluoro-4-methylphenyl)-beta-alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~3~-[(benzylamino)sulfonyl]-N~1~-(2-fluoro-4-methylphenyl)-beta-alaninamide, also known as BFA, is a chemical compound that has been widely studied for its potential applications in scientific research. BFA is a sulfonamide-based compound that has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
N~3~-[(benzylamino)sulfonyl]-N~1~-(2-fluoro-4-methylphenyl)-beta-alaninamide inhibits the transport of proteins from the Golgi apparatus to the ER by binding to a protein called ADP-ribosylation factor 1 (ARF1). ARF1 is a small GTPase that plays a critical role in the regulation of protein trafficking. This compound binds to ARF1 and prevents it from interacting with its effector proteins, thereby disrupting the secretory pathway.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. This compound has been shown to induce apoptosis in various cancer cell lines, suggesting that it may have potential applications in cancer therapy. This compound has also been found to inhibit the replication of various viruses, including hepatitis C virus and dengue virus. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N~3~-[(benzylamino)sulfonyl]-N~1~-(2-fluoro-4-methylphenyl)-beta-alaninamide has several advantages for use in lab experiments. This compound is a potent inhibitor of protein trafficking, making it a valuable tool for studying the role of the Golgi apparatus in various cellular processes. Additionally, this compound is relatively easy to synthesize, making it readily available for use in lab experiments. However, this compound also has some limitations. This compound is toxic to cells at high concentrations, making it difficult to use in certain experiments. Additionally, this compound can have off-target effects, making it important to use appropriate controls when using this compound in experiments.
Orientations Futures
There are several future directions for research on N~3~-[(benzylamino)sulfonyl]-N~1~-(2-fluoro-4-methylphenyl)-beta-alaninamide. One area of research is the development of this compound analogs with improved pharmacological properties, such as increased potency and reduced toxicity. Another area of research is the identification of novel targets of this compound, which could lead to the development of new therapeutic agents for various diseases. Finally, further studies are needed to fully understand the mechanisms underlying the anti-inflammatory and anti-viral properties of this compound.
Méthodes De Synthèse
N~3~-[(benzylamino)sulfonyl]-N~1~-(2-fluoro-4-methylphenyl)-beta-alaninamide can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step in the synthesis of this compound involves the reaction of 2-fluoro-4-methylbenzaldehyde with 2-aminoethanol to form a Schiff base. The Schiff base is then reacted with benzylsulfonyl chloride to form the benzylamino sulfonyl intermediate. The final step in the synthesis of this compound involves the reaction of the benzylamino sulfonyl intermediate with N-protected beta-alanine to form the desired product.
Applications De Recherche Scientifique
N~3~-[(benzylamino)sulfonyl]-N~1~-(2-fluoro-4-methylphenyl)-beta-alaninamide has been widely studied for its potential applications in scientific research. This compound has been found to inhibit the transport of proteins from the Golgi apparatus to the endoplasmic reticulum (ER), thereby disrupting the secretory pathway. This property of this compound has been used to study the role of the Golgi apparatus in various cellular processes, including protein trafficking and secretion.
Propriétés
IUPAC Name |
3-(benzylsulfamoylamino)-N-(2-fluoro-4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3S/c1-13-7-8-16(15(18)11-13)21-17(22)9-10-19-25(23,24)20-12-14-5-3-2-4-6-14/h2-8,11,19-20H,9-10,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTWGVUUUGWYNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCNS(=O)(=O)NCC2=CC=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]benzoic acid](/img/structure/B5290716.png)
![(3S*,4R*)-3-methoxy-1-[(6-methylquinolin-5-yl)methyl]piperidin-4-amine](/img/structure/B5290726.png)

![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-nitrophenyl)acrylamide](/img/structure/B5290733.png)
![N-[3-(4-methoxyphenyl)propyl]-6-(tetrahydro-2H-pyran-3-ylamino)nicotinamide](/img/structure/B5290736.png)
![methyl 2-[3-hydroxy-4-(4-methoxybenzoyl)-2-oxo-5-(2-thienyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5290739.png)
![N-[3-(4-fluorophenyl)propyl]cyclopentanecarboxamide](/img/structure/B5290746.png)

![2-(5-methoxy-1H-benzimidazol-2-yl)-3-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acrylonitrile](/img/structure/B5290763.png)

![2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5290776.png)

![4-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5290791.png)
![7-acetyl-N-(2-propoxyethyl)-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5290794.png)
